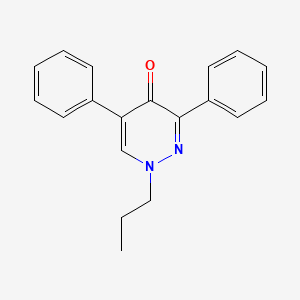
3,5-diphenyl-1-propylpyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diphenyl-1-propylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure features a pyridazinone ring substituted with phenyl and propyl groups, which may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-1-propylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal would be to achieve high yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
3,5-diphenyl-1-propylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or propyl moieties.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3,5-diphenyl-1-propylpyridazin-4(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyridazinone derivatives with different substituents, such as:
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-methyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-ethyl-
- 4(1H)-Pyridazinone, 3,5-diphenyl-1-butyl-
Uniqueness
The uniqueness of 3,5-diphenyl-1-propylpyridazin-4(1H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
属性
CAS 编号 |
59591-33-2 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3,5-diphenyl-1-propylpyridazin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-14-17(15-9-5-3-6-10-15)19(22)18(20-21)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
InChI 键 |
URHXYEZIFRMESF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














